2-Bromo-3-methoxypyridine-n-oxide

Descripción general

Descripción

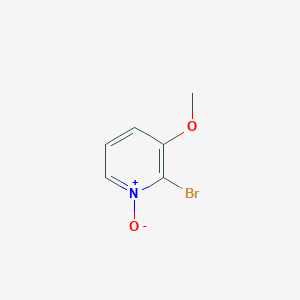

2-Bromo-3-methoxypyridine 1-oxide is an organic compound with the molecular formula C6H6BrNO2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-methoxypyridine 1-oxide typically involves the bromination of 3-methoxypyridine followed by oxidation. One common method involves the following steps:

Bromination: 3-methoxypyridine is treated with bromine in the presence of a suitable solvent, such as acetic acid, to yield 2-bromo-3-methoxypyridine.

Industrial Production Methods

Industrial production methods for 2-Bromo-3-methoxypyridine 1-oxide are similar to laboratory synthesis but are optimized for larger scales. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-3-methoxypyridine 1-oxide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be further oxidized or reduced depending on the desired product.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiolates in polar solvents.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

Substitution: Formation of 2-substituted-3-methoxypyridine derivatives.

Oxidation: Further oxidation products depending on the oxidizing agent used.

Coupling: Formation of biaryl compounds or other complex structures.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Key Intermediate in Drug Synthesis:

2-Bromo-3-methoxypyridine-N-oxide is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are particularly important in developing drugs targeting neurological disorders. For instance, it has been involved in synthesizing triazolopyrimidine derivatives that act as AXL receptor tyrosine kinase inhibitors, which are crucial in cancer therapy .

Case Study:

A study demonstrated the synthesis of a novel class of AXL inhibitors using this compound as a starting material. The resulting compounds showed significant potency against AXL, highlighting the compound's role in advancing cancer therapeutics .

Agrochemical Applications

Formulation of Herbicides and Fungicides:

The compound is also employed in formulating agrochemicals, such as herbicides and fungicides. Its effectiveness in pest management makes it a valuable asset in agricultural practices, contributing to increased crop yields and sustainability .

Data Table: Agrochemical Efficacy

Material Science Applications

Development of Advanced Materials:

This compound is explored for its potential in creating advanced materials, including polymers and coatings that exhibit improved durability and resistance to environmental factors. The incorporation of this compound into material formulations has shown promising results in enhancing material properties .

Research in Organic Chemistry

Building Block for Complex Molecules:

In organic synthesis, this compound serves as a building block for creating complex molecules with specific properties. Its reactivity allows chemists to explore new synthetic pathways and develop innovative chemical compounds .

Case Study:

Researchers utilized this compound to synthesize various pyridine derivatives through electrophilic substitution reactions, showcasing its versatility as a synthetic intermediate .

Biochemical Studies

Studying Enzyme Interactions:

The compound is valuable in biochemical research for studying enzyme interactions and metabolic pathways. It aids researchers in understanding biological processes and developing targeted therapies for various diseases .

Mecanismo De Acción

The mechanism of action of 2-Bromo-3-methoxypyridine 1-oxide depends on its specific application. In biochemical research, it may act as an inhibitor or modulator of specific enzymes or proteins. The molecular targets and pathways involved can vary, but it often interacts with cellular components through its bromine and methoxy groups, affecting biological processes .

Comparación Con Compuestos Similares

Similar Compounds

2-Bromo-3-methoxypyridine: Similar structure but lacks the oxide group.

3-Methoxypyridine: Lacks both the bromine and oxide groups.

2-Bromo-4-methoxypyridine: Bromine and methoxy groups are positioned differently on the pyridine ring.

Uniqueness

The oxide group enhances its ability to participate in oxidation-reduction reactions and may influence its biological activity .

Actividad Biológica

2-Bromo-3-methoxypyridine-n-oxide (CAS Number: 104819-48-9) is a compound that has garnered attention for its diverse biological activities. Research into this compound reveals its potential applications in medicinal chemistry, particularly in the context of gene regulation and various therapeutic effects. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆BrN₃O |

| Molecular Weight | 188.02 g/mol |

| Melting Point | 45-49 °C |

| Boiling Point | 233.4 °C |

| Density | 1.5 g/cm³ |

Target Interactions

this compound primarily interacts with bromodomains, which are protein domains that recognize acetylated lysine residues on histones and non-histone proteins. By inhibiting these domains, the compound can alter gene expression and impact various cellular functions .

Biochemical Pathways

The inhibition of bromodomains affects multiple biochemical pathways related to gene regulation, cell cycle progression, and apoptosis. This interaction can lead to significant changes in cellular metabolism and signaling pathways .

Antimicrobial and Antiparasitic Effects

Research indicates that derivatives of this compound exhibit notable antimicrobial activities. For instance, studies have shown that related compounds demonstrate efficacy against various bacterial strains and parasites, suggesting a potential role in developing new antimicrobial agents .

Neuroprotective Properties

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems may provide insights into therapeutic applications for conditions such as Alzheimer's disease .

Case Studies

-

Antileishmanial Activity

In a study evaluating the antileishmanial properties of N-oxide derivatives, compounds similar to this compound were shown to significantly reduce parasite loads in infected animal models. The mechanism was attributed to the release of nitric oxide and inhibition of critical enzymes involved in parasite survival . -

Neurotoxicity Studies

A comparative analysis highlighted the neurotoxic potential of this compound when interacting with central noradrenergic neurons. The results indicated a dose-dependent effect on neurotransmitter depletion, suggesting caution in therapeutic applications targeting the nervous system.

Research Applications

The versatility of this compound extends into various fields:

- Medicinal Chemistry : As a precursor for synthesizing novel pharmacological agents.

- Biochemical Research : To study gene expression modulation through bromodomain inhibition.

- Industrial Applications : Utilized as a reagent in organic synthesis processes.

Propiedades

IUPAC Name |

2-bromo-3-methoxy-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2/c1-10-5-3-2-4-8(9)6(5)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZSVGYDULFVJAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C([N+](=CC=C1)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649301 | |

| Record name | 2-Bromo-3-methoxy-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104819-48-9 | |

| Record name | 2-Bromo-3-methoxy-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.